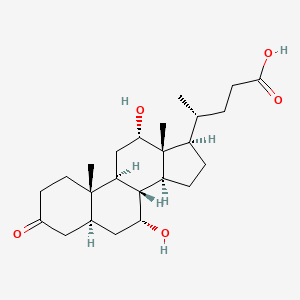

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid

Description

Chemical Identity and Nomenclature

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid possesses the Chemical Abstracts Service registry number 16265-24-0 and conforms to the molecular formula C24H38O5 with a molecular weight of 406.56 grams per mole. The compound exhibits multiple systematic nomenclature designations reflecting its complex steroid structure and stereochemical specificity. The International Union of Pure and Applied Chemistry designation identifies this molecule as (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid. Alternative nomenclature systems recognize this compound through various synonymous designations including Cholan-24-oic acid, 7,12-dihydroxy-3-oxo-, (5alpha,7alpha,12alpha)- and 5alpha,7alpha,12alpha-Dihydroxy-3-oxocholanic Acid.

The systematic naming convention reflects the precise stereochemical configuration at multiple chiral centers throughout the molecule, with particular emphasis on the alpha orientation of hydroxyl groups at positions 7 and 12, the alpha configuration at position 5, and the oxidized state at position 3. The compound maintains the characteristic 24-carbon framework of cholanoic acids while incorporating the specific functional group modifications that define its unique chemical identity. Chemical databases consistently catalog this compound using the primary Chemical Abstracts Service number, facilitating unambiguous identification across various research and commercial applications.

Historical Context in Bile Acid Research

The discovery and characterization of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid occurred within the broader historical framework of bile acid research that commenced in the mid-19th century. The foundational work in bile acid chemistry began with Strecker's isolation of cholic acid in 1848 through combustion analysis, marking the discovery of the first bile acid and establishing the field of bile acid chemistry. This seminal discovery catalyzed subsequent investigations that identified numerous distinct bile acids from various species, creating the scientific foundation upon which compounds such as 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid would later be characterized and understood.

The early 20th century witnessed significant developments in bile acid research methodology and application. During the 1930s, the field gained substantial momentum when cortisone was commercialized for treating rheumatoid arthritis, as deoxycholic acid could be utilized to synthesize cortisone. The development of gas chromatography and mass spectroscopy techniques for analyzing bile acid levels and composition further accelerated research progress, enabling more precise characterization of bile acid derivatives including oxidized and stereochemically variant forms. These analytical advances proved crucial for identifying and characterizing compounds with subtle structural differences, such as the distinction between 5alpha and 5beta configurations that distinguishes 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid from its more common 5beta counterpart.

The post-World War II era brought renewed scientific interest in bile acid chemistry through the work of prominent research groups. Sune Bergström's laboratory in Sweden, comprising talented researchers including Jan Sjövall, Henry Danielsson, and others, conducted fundamental studies of bile acid metabolism across various species. These investigations established the distinction between primary bile acids synthesized in the liver from cholesterol and secondary bile acids produced by intestinal bacterial modification. The characterization of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid emerged from this period of intensive bile acid research, contributing to the expanding catalog of bile acid derivatives and their stereochemical variants.

Structural Characteristics and Classification

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid belongs to the dihydroxy bile acids, alcohols and derivatives classification, representing compounds containing or derived from bile acids that bear exactly two hydroxyl groups. The molecule exhibits the characteristic tetracyclic steroid nucleus common to all cholanoic acid derivatives, consisting of three six-membered rings and one five-membered ring arranged in the typical steroid configuration. The compound's structural framework maintains the fundamental 24-carbon skeleton characteristic of cholanoic acids, with a carboxylic acid functional group positioned at carbon-24 of the aliphatic side chain.

The distinguishing structural features of this compound include the presence of hydroxyl groups at the 7alpha and 12alpha positions, conferring specific spatial orientation and hydrogen bonding capabilities. The ketone functional group at position 3 represents a significant oxidative modification compared to the hydroxyl group typically found at this position in naturally occurring bile acids such as cholic acid. This oxidation state alteration fundamentally changes the molecule's chemical reactivity, solubility properties, and potential biological interactions. The compound maintains the carboxylic acid functionality at position 24, preserving the acidic character essential for bile acid classification and function.

The molecular architecture demonstrates the characteristic bent configuration of bile acids, resulting from the cis junction between steroid rings A and B. This geometric arrangement creates a facial amphiphilic molecule with distinct hydrophobic and hydrophilic surfaces, contributing to the compound's potential detergent-like properties. The specific positioning of functional groups creates a unique three-dimensional structure that influences the molecule's interaction with biological membranes, proteins, and other molecular targets.

| Structural Feature | Position | Configuration | Functional Group |

|---|---|---|---|

| Hydroxyl Group | 7 | Alpha | -OH |

| Hydroxyl Group | 12 | Alpha | -OH |

| Ketone Group | 3 | - | =O |

| Carboxylic Acid | 24 | - | -COOH |

| Ring Junction A/B | 5 | Alpha | - |

Stereochemical Configuration and A/B Ring Geometry

The stereochemical configuration of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid represents a critical determinant of its chemical and biological properties, particularly the 5alpha configuration that distinguishes it from the more prevalent 5beta bile acids found in mammalian systems. The 5alpha configuration denotes the spatial arrangement of the hydrogen atom at carbon-5, which directly influences the geometric relationship between steroid rings A and B. In the 5alpha configuration, rings A and B adopt a trans-diaxial relationship, creating a more extended molecular conformation compared to the cis arrangement characteristic of 5beta bile acids.

Research investigating the stereochemical requirements for bile acid function has demonstrated that the configuration at carbon-5 profoundly affects biological activity and physiological function. Studies utilizing knockout mice lacking the HSD3B7 enzyme, which catalyzes the epimerization of the 3beta-hydroxyl group of cholesterol to the 3alpha-hydroxyl of bile acids, revealed that alterations in stereochemistry eliminate cholesterol absorption in the gut and disrupt feedback regulation in the enterohepatic circulation. These investigations concluded that the alpha stereochemistry of the 3-hydroxyl group is required to maintain the functional and regulatory properties of bile acids in mammals.

The 5alpha configuration in 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid creates distinct conformational characteristics compared to its 5beta counterpart. The trans-diaxial arrangement results in a less bent molecular geometry, potentially affecting the compound's ability to form micelles and interact with biological membranes. This stereochemical difference influences the molecule's amphiphilic balance and may alter its effectiveness as a biological detergent or signaling molecule. The specific geometric constraints imposed by the 5alpha configuration also affect the spatial positioning of the 7alpha and 12alpha hydroxyl groups, potentially modifying their hydrogen bonding patterns and receptor binding capabilities.

The ketone functionality at position 3 eliminates the stereochemical consideration that would otherwise exist for a hydroxyl group at this position, while simultaneously introducing electronic and steric effects that influence the overall molecular conformation. The carbonyl group's planar geometry and electron-withdrawing characteristics may affect the pKa of the carboxylic acid group and influence the molecule's overall polarity distribution. These stereochemical and electronic factors collectively determine the compound's unique chemical signature and biological activity profile.

Position in Bile Acid Taxonomy

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid occupies a specialized position within the comprehensive taxonomy of bile acids, representing a member of the modified primary bile acid derivatives characterized by oxidative alteration and stereochemical variation. Within the hierarchical classification of bile acids, this compound belongs to the broader category of cholanoic acids, which encompass 24-carbon steroid carboxylic acids derived from cholesterol metabolism. More specifically, it represents a dihydroxy bile acid derivative, distinguished by the presence of exactly two hydroxyl groups positioned at the 7alpha and 12alpha positions.

The taxonomic positioning of this compound reflects its relationship to naturally occurring bile acids while acknowledging its unique structural modifications. Unlike primary bile acids such as cholic acid and chenodeoxycholic acid that are synthesized directly in the liver, 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid represents a structurally modified derivative that may arise through oxidative metabolism or synthetic preparation. The 5alpha configuration places this compound among the "allo-" series of bile acids, which possess the 5alpha configuration that alters the relative position of rings A and B compared to the more common 5beta series.

Within the context of bile acid evolution and species distribution, the 5alpha configuration represents a less common stereochemical variant. Most vertebrate species have evolved to utilize the 5beta configuration for their primary bile acids, with the 12alpha hydroxylation pattern being favored in primates including humans. The compound's classification as an oxidized derivative places it among secondary or modified bile acids that may result from bacterial metabolism or enzymatic oxidation processes. This taxonomic position indicates potential roles in specialized metabolic pathways or as intermediates in bile acid transformation processes.

The compound's position within bile acid taxonomy also reflects its potential biological significance. Research has identified various oxidized bile acid derivatives as important signaling molecules and metabolic regulators. For instance, studies have characterized 3-oxocholic acid as a secondary bile acid and metabolite of cholic acid in Clostridium perfringens, a bacterium found in mammalian intestines. The taxonomic classification of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid suggests similar potential roles in microbial metabolism and host-microbiome interactions.

| Taxonomic Level | Classification | Characteristics |

|---|---|---|

| Lipid Category | Sterolipids | Steroid-based molecules |

| Main Class | Bile acids and derivatives | 24-carbon steroid carboxylic acids |

| Subclass | Dihydroxy bile acids | Exactly two hydroxyl groups |

| Series | Allo-bile acids | 5alpha configuration |

| Oxidation State | Keto-bile acids | Oxidized at position 3 |

| Hydroxylation Pattern | 7alpha,12alpha-dihydroxy | Specific hydroxyl positioning |

Properties

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKUSRBIIZNLHZ-DXTOHYNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Oxidation

In a patented method, cholic acid undergoes selective oxidation at the 3α-hydroxyl position using N-bromosuccinimide (NBS) in acetone, yielding 3-keto-7α,12α-dihydroxy-5β-cholanic acid. Subsequent esterification with benzyl halides protects the carboxylic acid group, facilitating further transformations. This route achieves a 75% yield for the oxidation step but requires careful control of reaction conditions to prevent over-oxidation.

Sodium Borohydride Reduction of Ketal-Protected Intermediates

An alternative approach involves protecting the 3-keto group as a dimethyl ketal prior to reducing 7- and 12-oxo functionalities with sodium borohydride. This method, while effective for small-scale synthesis (yields ~70%), introduces additional steps for ketal formation and removal, complicating industrial scalability.

Chenodeoxycholic Acid as an Alternative Precursor

Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) offers a shorter synthetic pathway due to its lack of a 12α-hydroxyl group. However, its higher cost limits widespread adoption.

Electrochemical Oxidation

Electrochemical oxidation of chenodeoxycholic acid in methanol generates 7-ketolithocholic acid, which is subsequently oxidized at the 3α-position using Jones reagent. While this method achieves 58% overall yield, the use of hazardous chromium-based oxidants raises environmental concerns.

Stereoselective Hydrogenation Strategies

Palladium-Catalyzed Hydrogenation

A pivotal step in many routes involves hydrogenating Δ6-unsaturated intermediates to restore the 5α-cholanic backbone. For example, hydrogenation of methyl 3-keto-7α,12α-dihydroxy-Δ6-cholenate over palladium on carbon (Pd/C) in ethanol affords the saturated product in 89% yield. Catalyst loading (5–10 wt%) and reaction time (12–24 hrs) critically influence stereochemical outcomes.

Protective Group Chemistry

Silyl Ether Protection

Protecting the 3-keto group as a tert-butyldimethylsilyl (TBDMS) ether enables selective oxidation of the 7α-hydroxyl group. Subsequent desilylation with aqueous HCl regenerates the ketone, yielding 3-keto-7α,12α-dihydroxy-5α-cholanic acid in 68% yield over three steps. This method minimizes side reactions but requires expensive silylation reagents.

Comparative Analysis of Synthetic Routes

Environmental and Industrial Considerations

Traditional routes relying on PtO2 or POCl3 face scrutiny due to reagent toxicity and cost. Recent advancements prioritize green chemistry principles, such as replacing chromium-based oxidants with enzymatic alternatives and optimizing solvent recovery systems. The patent-pending method using tert-amyl alcohol and potassium acetate exemplifies this trend, achieving 94% yield with reduced waste .

Chemical Reactions Analysis

Types of Reactions: 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to ketones.

Reduction: Reduction of ketone groups to hydroxy groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetic acid.

Major Products: The major products formed from these reactions include various hydroxy and keto derivatives of the parent compound .

Scientific Research Applications

Biochemical Applications

Bile Acid Metabolism

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid plays a significant role in bile acid metabolism. It is involved in the conversion to isocholic acid through enzymatic reactions in the liver. Studies have shown that human liver preparations can convert this compound into isocholic acid predominantly in the presence of NADPH, indicating its relevance in metabolic pathways related to bile acids .

Synthesis of Hydroxy Derivatives

This compound serves as a precursor for the synthesis of various hydroxy derivatives. For instance, researchers have successfully synthesized 7- and 12-hydroxy derivatives by reducing the keto groups present in the molecule. This method has demonstrated satisfactory yields and highlights the compound's utility in synthetic organic chemistry .

Pharmacological Applications

Therapeutic Potential

The therapeutic implications of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid are primarily linked to its role in cholesterol metabolism and lipid regulation. By influencing bile acid synthesis and metabolism, it may contribute to the management of cholesterol levels in the body, which is crucial for preventing cardiovascular diseases .

Research on Metabolic Disorders

Several studies have investigated the compound's effects on metabolic disorders. For example, its impact on lipid profiles and glucose metabolism has been explored in animal models. The findings suggest that this compound may help regulate metabolic processes, offering potential strategies for managing conditions such as obesity and diabetes .

Case Study 1: Isocholic Acid Formation

A detailed study examined the formation of isocholic acid from 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid using human liver preparations. The results indicated that this conversion is enzyme-specific and dependent on co-factors like NADPH and NADH, emphasizing the compound's complex role in human metabolism .

Case Study 2: Synthesis Techniques

Researchers have developed methods for synthesizing various hydroxy derivatives from this compound through reduction techniques. The use of sodium borohydride for reducing keto groups yielded high purity products, demonstrating the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it plays a role in the emulsification and absorption of dietary fats. It also acts as a signaling molecule, influencing various metabolic processes . The compound’s effects are mediated through its interaction with nuclear receptors and enzymes involved in bile acid metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Biological Activity

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid, also known as 7-ketodeoxycholic acid, is a bile acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a keto group at position 3 and hydroxy groups at positions 7 and 12 on the steroid backbone. Its molecular formula is C24H38O5, with a molecular weight of approximately 406.56 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.

The synthesis of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid typically involves the oxidation of cholic acid derivatives. Common methods include:

- Oxidation with Sodium Hypochlorite : A prevalent method that allows for controlled oxidation conditions.

- Use of Silver Carbonate-Celite : This method selectively oxidizes bile acid methyl esters to yield various 3-keto bile acids .

Biological Activities

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid exhibits several notable biological activities:

- Bile Acid Metabolism : As a bile acid derivative, it plays a crucial role in the emulsification and absorption of dietary fats in the intestines.

- Signaling Molecule : It acts as a signaling molecule influencing metabolic processes such as glucose metabolism and lipid homeostasis .

- Potential Therapeutic Applications : Research indicates its involvement in treating metabolic disorders and liver diseases due to its role in bile acid metabolism.

The mechanism of action for this compound involves its interaction with specific receptors and pathways within the body:

- FXR Activation : It may activate the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport.

- Impact on Gut Microbiota : It influences gut microbiota composition, which can affect metabolic health .

Comparative Analysis

To better understand the uniqueness of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid, it is useful to compare it with other related bile acids:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Cholic Acid | C24H40O5 | Parent compound; lacks keto group at position 3 |

| Chenodeoxycholic Acid | C24H40O5 | Different hydroxyl positioning (3α-hydroxy) |

| Deoxycholic Acid | C24H40O4 | Lacks keto group at position 3 |

| Lithocholic Acid | C24H40O3 | Lacks keto group at position 3 |

This table illustrates how the structural differences confer distinct biological activities and properties to each compound.

Case Studies and Research Findings

- Metabolomics Studies : Research involving Goto-Kakizaki rats has shown increased levels of 3-Oxocholic acid post-surgery, indicating its metabolic role in response to physiological changes .

- Therapeutic Applications : Studies have explored its potential in treating conditions like cholestasis and other liver-related disorders due to its ability to modulate bile acid synthesis and metabolism.

- Proteomics Research : The compound is utilized as a biochemical tool in proteomics for studying protein interactions and functions related to bile acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.